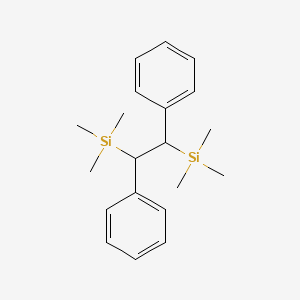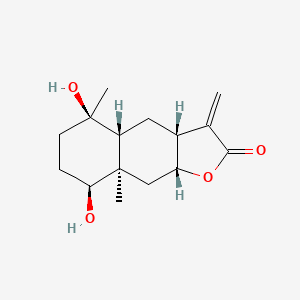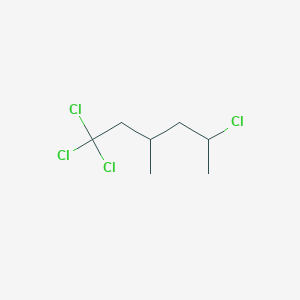
1-Methyl-4-(4-phenylcyclopenta-1,3-dien-1-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-4-(4-phenylcyclopenta-1,3-dien-1-yl)benzene is a chemical compound with the molecular formula C18H16. It is known for its unique structure, which includes a cyclopentadienyl ring fused to a benzene ring, with a phenyl group attached to the cyclopentadienyl ring. This compound has a molecular weight of 232.32 g/mol and a density of 1.075 g/cm³ .
Méthodes De Préparation
The synthesis of 1-Methyl-4-(4-phenylcyclopenta-1,3-dien-1-yl)benzene typically involves the Diels-Alder reaction, a well-known method for constructing cyclohexene rings. In this reaction, a diene and a dienophile react under thermal conditions to form the cyclohexene ring. The specific synthetic route for this compound involves the reaction of 1,3-cyclopentadiene with a suitable phenyl-substituted dienophile under controlled conditions .
Industrial production methods for this compound are not widely documented, but the Diels-Alder reaction remains a cornerstone in its synthesis due to its efficiency and the high yield of the desired product.
Analyse Des Réactions Chimiques
1-Methyl-4-(4-phenylcyclopenta-1,3-dien-1-yl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Electrophilic aromatic substitution reactions are possible due to the presence of the benzene ring. Common reagents include halogens (for halogenation) and nitrating agents (for nitration).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols .
Applications De Recherche Scientifique
1-Methyl-4-(4-phenylcyclopenta-1,3-dien-1-yl)benzene has several applications in scientific research:
Biology: Its derivatives are studied for potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mécanisme D'action
The mechanism of action of 1-Methyl-4-(4-phenylcyclopenta-1,3-dien-1-yl)benzene involves its interaction with molecular targets through various pathways. The compound’s structure allows it to participate in π-π interactions and hydrogen bonding, which can influence its reactivity and binding affinity with other molecules. These interactions are crucial in its role as a building block in dendrimer synthesis and other applications .
Comparaison Avec Des Composés Similaires
1-Methyl-4-(4-phenylcyclopenta-1,3-dien-1-yl)benzene can be compared with similar compounds such as:
1-Phenyl-4-p-tolyl-cyclopenta-1,3-diene: This compound shares a similar cyclopentadienyl structure but differs in the substitution pattern on the benzene ring.
3-Phenylcyclopenta-2,4-dien-1-one: Another related compound with a cyclopentadienone core, used in similar synthetic applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
7144-81-2 |
|---|---|
Formule moléculaire |
C18H16 |
Poids moléculaire |
232.3 g/mol |
Nom IUPAC |
1-methyl-4-(4-phenylcyclopenta-1,3-dien-1-yl)benzene |
InChI |
InChI=1S/C18H16/c1-14-7-9-16(10-8-14)18-12-11-17(13-18)15-5-3-2-4-6-15/h2-12H,13H2,1H3 |
Clé InChI |
SBTSZWISTFQAHI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=CC=C(C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


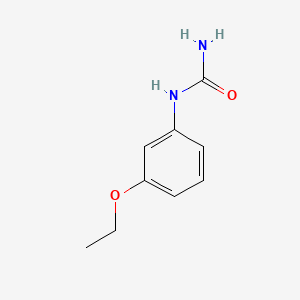
![4-methoxy-1-phenyltetracyclo[6.6.0.02,7.09,14]tetradeca-2(7),3,5,9,11,13-hexaene](/img/structure/B14720917.png)
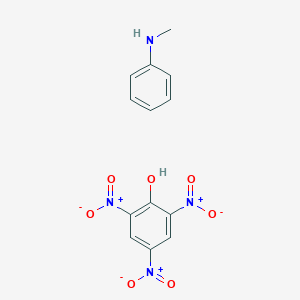
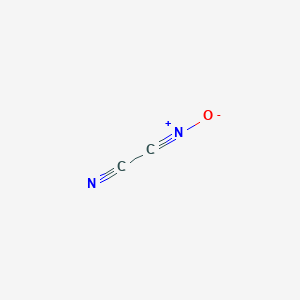
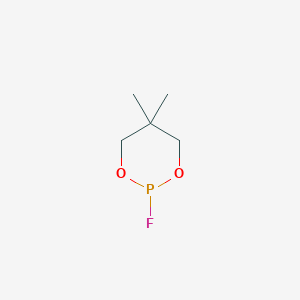
![1,4-Naphthalenedione, 2-[(2,3-dimethoxyphenyl)hydroxymethyl]-](/img/structure/B14720938.png)


